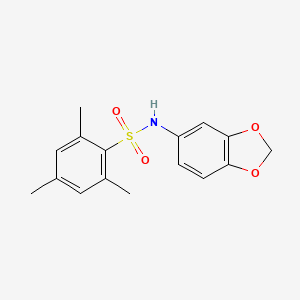

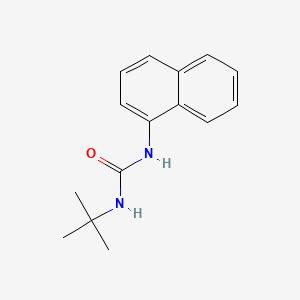

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

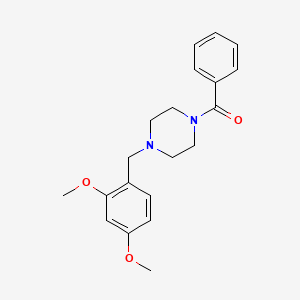

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDBD, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MDBD is a derivative of the phenethylamine family and belongs to the class of compounds known as psychoactive substances.

Applications De Recherche Scientifique

Neuropharmacology

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: has been studied for its potential effects on the central nervous system (CNS). It acts as a potent 5-HT2A receptor agonist, which is a key element in mediating hallucinogenic effects in humans . This compound’s affinity for serotonergic receptors makes it a valuable tool for studying psychiatric disorders and potential treatments.

Drug Discrimination Paradigm

In behavioral pharmacology, this compound has been used in drug discrimination studies to understand the subjective effects of drugs. It has shown similar discriminative stimulus effects to other hallucinogens like DOM and N,N-dimethyltryptamine, but not methamphetamine . This suggests its utility in differentiating the effects of serotonergic hallucinogens from stimulants.

Metabolism Studies

Metabolic pathways of psychoactive substances are crucial for understanding their pharmacokineticsN-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in in vitro metabolism studies, showing transformation into O-demethylated metabolites . This information is vital for clinical casework and forensic toxicology.

Synthesis and Chemical Analysis

The compound’s structure allows for straightforward synthesis methods, making it accessible for research without requiring controlled precursors . Its analysis is also significant in the field of chemistry, where it serves as a reference material for identifying and quantifying substances in various matrices .

Hallucinogenic Research

As a classical hallucinogen, this compound is instrumental in researching the effects of hallucinogenic drugs on the brain. Its long duration of effects, similar to other hallucinogenic amphetamines, makes it a subject of interest for studying the prolonged impact of such substances on human cognition and behavior .

Receptor Binding Studies

The compound’s high affinity for 5-HT2B/2C receptors, in addition to 5-HT2A, provides a deeper understanding of the serotonergic system’s role in hallucinogenic experiences. This can lead to the development of new therapeutic agents targeting these receptors for various CNS disorders .

Propriétés

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5/c1-21-14-9-12(15(22-2)8-11(14)18)19-17(20)10-3-4-13-16(7-10)24-6-5-23-13/h3-4,7-9H,5-6H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQDMUKNEKBWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)OCCO3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)

![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)

![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)